6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(isopropylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, commonly known as IQM-316, is a small molecule compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) that has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
IQM-316 works by inhibiting CDK4/6, which are key regulators of the cell cycle. By blocking the activity of these enzymes, IQM-316 prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its antiproliferative effects, IQM-316 has also been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IQM-316 is its high selectivity for CDK4/6, which reduces the risk of off-target effects. However, its limited solubility and stability can pose challenges in experimental design and drug formulation.
Zukünftige Richtungen
There are several potential future directions for the research and development of IQM-316. These include:
1. Clinical trials to evaluate its efficacy and safety in humans.
2. Optimization of its chemical structure to improve solubility and stability.
3. Exploration of its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders.
4. Investigation of its mechanism of action and potential biomarkers for patient selection.
5. Development of combination therapies with other cancer drugs to enhance its efficacy.
6. Evaluation of its potential as a radioprotective agent in cancer patients undergoing radiation therapy.
Conclusion:
In conclusion, IQM-316 is a promising small molecule compound that has shown significant potential as a therapeutic agent in the treatment of cancer. Its high selectivity for CDK4/6 and minimal toxicity in normal cells make it an attractive candidate for further research and development. While there are still challenges to overcome, the future looks bright for this promising compound.
Synthesemethoden
IQM-316 can be synthesized through a multi-step process involving the reaction of 2-quinolinemethanol with isopropylamine, followed by acetylation, reduction, and N-methylation. The final product is obtained through a coupling reaction between the intermediate and nicotinamide.
Wissenschaftliche Forschungsanwendungen
IQM-316 has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma. It has shown significant antiproliferative activity in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer therapies.
Eigenschaften
IUPAC Name |
N-methyl-6-(propan-2-ylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)22-19-11-9-16(12-21-19)20(25)24(3)13-17-10-8-15-6-4-5-7-18(15)23-17/h4-12,14H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLSBFRBYLIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.